

# Application Notes and Protocols for Sha-68 in Cell Culture Experiments

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## Compound of Interest

Compound Name: Sha-68

Cat. No.: B1662370

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## Introduction

**Sha-68** is a potent and selective, non-peptide antagonist for the Neuropeptide S (NPS) receptor (NPSR).[1][2][3] It is a valuable research tool for investigating the physiological and pharmacological roles of the NPS/NPSR signaling system, which is implicated in various biological functions including arousal, anxiety, and memory.[4][5] **Sha-68** functions by competitively blocking the NPSR, thereby inhibiting the downstream signaling cascades initiated by the endogenous ligand, Neuropeptide S.[4][6] These application notes provide detailed protocols for the proper dissolution and use of **Sha-68** in in-vitro cell culture experiments.

## Physicochemical and Solubility Data

Proper dissolution is critical for accurate and reproducible experimental results. **Sha-68** is a hydrophobic molecule with limited solubility in aqueous solutions. The use of an appropriate organic solvent is necessary to prepare stock solutions.

Property	Value	Source
Molecular Weight	445.49 g/mol	<a href="#">[3]</a> <a href="#">[7]</a>
Formula	C <sub>26</sub> H <sub>24</sub> FN <sub>3</sub> O <sub>3</sub>	<a href="#">[3]</a> <a href="#">[7]</a>
CAS Number	847553-89-3	<a href="#">[7]</a>
Purity	≥98%	<a href="#">[3]</a> <a href="#">[7]</a>
Recommended Solvents	Dimethyl sulfoxide (DMSO), Ethanol	<a href="#">[3]</a> <a href="#">[7]</a>
Maximum Solubility	100 mM in DMSO, 100 mM in Ethanol	<a href="#">[3]</a> <a href="#">[7]</a>

## Pharmacological Data

**Sha-68** has been characterized in various in-vitro assays to determine its potency and selectivity for the Neuropeptide S receptor. It primarily antagonizes NPS-induced calcium mobilization.[\[5\]](#)[\[6\]](#)

Parameter	Cell Line	Value	Description	Source
IC <sub>50</sub>	HEK293 (human NPSR Asn <sup>107</sup> )	22.0 nM	Half maximal inhibitory concentration against NPS-induced Ca <sup>2+</sup> mobilization.	[3][6]
IC <sub>50</sub>	HEK293 (human NPSR Ile <sup>107</sup> )	23.8 nM	Half maximal inhibitory concentration against NPS-induced Ca <sup>2+</sup> mobilization.	[3][6]
IC <sub>50</sub>	CHO	~14 nM	Antagonist activity assessed as inhibition of NPS-induced ERK activation.	[2]
pA <sub>2</sub>	Mouse NPSR expressing cells	8.06	Schild value indicating competitive antagonism of NPS-stimulated calcium mobilization.	[4]
K <sub>i</sub>	NPSR Ile <sup>107</sup>	47.7 nM	Inhibitory constant determined in radioligand binding experiments.	[6]

## Experimental Protocols

## Preparation of Sha-68 Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, which is a common starting concentration for cell-based assays.

Materials:

- **Sha-68** powder
- Anhydrous or hygroscopic Dimethyl sulfoxide (DMSO)[2]
- Sterile microcentrifuge tubes or vials
- Calibrated balance and vortex mixer

Procedure:

- **Weighing:** Accurately weigh a specific amount of **Sha-68** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.455 mg of **Sha-68** (Molecular Weight = 445.49).
- **Solvent Addition:** Add the appropriate volume of DMSO to the vial containing the **Sha-68** powder. For a 10 mM stock, add 1 mL of DMSO for every 4.455 mg of compound.
- **Dissolution:** Vortex the solution thoroughly until the **Sha-68** is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary, though it is readily soluble in DMSO.[2]
- **Sterilization (Optional):** If required for long-term storage or sensitive applications, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
- **Storage:** Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[8]

## Protocol for In-Vitro NPSR Antagonism Assay (Calcium Mobilization)

This protocol outlines a typical experiment to measure the antagonistic activity of **Sha-68** against NPS-induced calcium mobilization in cells expressing the NPSR.

#### Materials:

- HEK293 or CHO cells stably expressing the Neuropeptide S Receptor (NPSR).[6][8]
- Complete cell culture medium (e.g., DMEM with 10% FBS).
- Assay buffer (e.g., HBSS with 20 mM HEPES).[8]
- 10 mM **Sha-68** stock solution in DMSO.
- Neuropeptide S (NPS) agonist solution.
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[8]
- Pluronic acid.[8]
- 96-well, black, clear-bottom cell culture plates.
- Fluorometric imaging plate reader (e.g., FLIPR, FlexStation).[6][8]

#### Procedure:

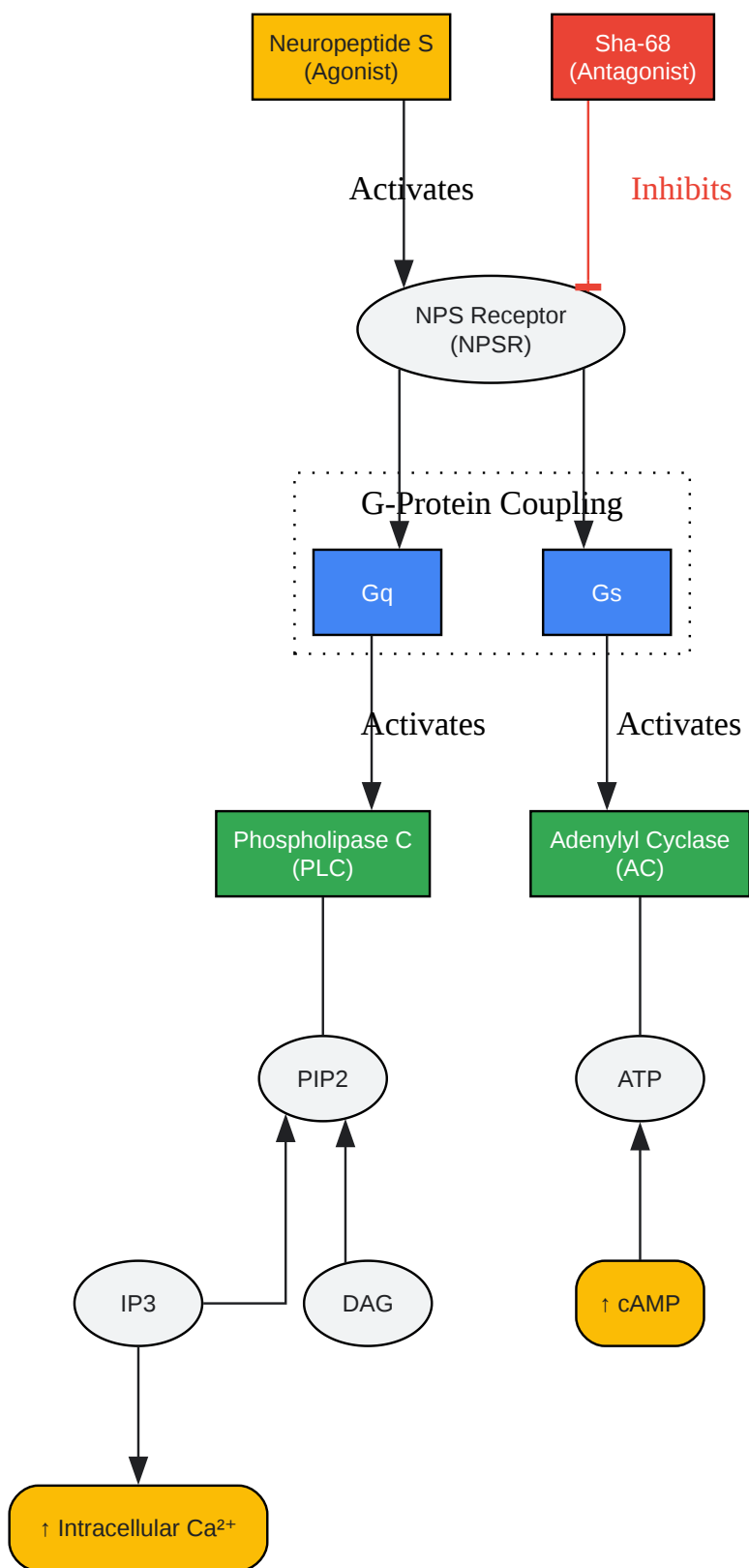
- **Cell Seeding:** Seed the NPSR-expressing cells into 96-well plates at a predetermined density (e.g., 50,000 cells/well) and culture overnight to allow for attachment.[8]
- **Dye Loading:** The next day, remove the culture medium and incubate the cells with a loading solution containing a calcium-sensitive dye like Fluo-4 AM and pluronic acid for 30-60 minutes at 37°C.[8]
- **Washing:** After incubation, gently wash the cells with assay buffer to remove excess dye.
- **Compound Preparation (Serial Dilution):** Prepare serial dilutions of **Sha-68** in the assay buffer from the 10 mM DMSO stock. The final concentration of DMSO in the wells should be kept constant and non-toxic, typically below 0.5%.[9] A vehicle control containing the same final concentration of DMSO must be included.
- **Antagonist Pre-incubation:** Add the diluted **Sha-68** solutions (or vehicle) to the respective wells and incubate for a defined period (e.g., 10-20 minutes) at 37°C to allow the antagonist

to bind to the receptors.

- Agonist Stimulation: Place the plate into the fluorometric reader. Measure the baseline fluorescence, then add the NPS agonist at a concentration known to elicit a response (e.g., its EC<sub>50</sub> concentration).
- Data Acquisition: Immediately measure the change in fluorescence, which corresponds to the mobilization of intracellular calcium.[\[6\]](#)
- Data Analysis: The inhibitory effect of **Sha-68** is determined by comparing the fluorescence signal in **Sha-68**-treated wells to the vehicle-treated control wells. Calculate IC<sub>50</sub> values by plotting the percent inhibition against the log concentration of **Sha-68**.

## Visualizations

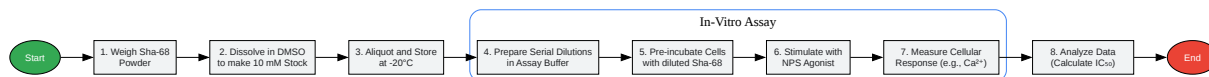
### NPSR Signaling Pathway and Sha-68 Inhibition



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Caption: NPSR signaling and the inhibitory action of **Sha-68**.

## Experimental Workflow for Sha-68 Dissolution and Use



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Caption: Workflow for preparing and using **Sha-68** in cell culture.

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